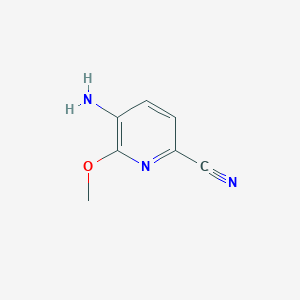

5-Amino-6-methoxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYXYYPRNCNHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 5 Amino 6 Methoxypicolinonitrile

Reactivity Profile of the Picolinonitrile Core

The pyridine (B92270) ring in 5-Amino-6-methoxypicolinonitrile is electron-rich due to the presence of two strong electron-donating groups: the amino group at position C5 and the methoxy (B1213986) group at C6. This enhanced electron density significantly influences its susceptibility to electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) reactions challenging. However, the presence of the powerful activating amino and methoxy groups on this compound significantly enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack than unsubstituted pyridine.

The amino group is a strongly activating, ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. In this molecule, the C3 and C4 positions are ortho and meta to the amino group, respectively, and meta and para to the methoxy group (relative to the ring nitrogen). The directing effects of the two activating groups are synergistic, strongly favoring electrophilic attack at the C3 position, which is ortho to the amino group and meta to the methoxy group.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: This reaction typically involves the use of a nitrating agent such as nitric acid in the presence of sulfuric acid. rsc.org For activated systems like this compound, milder conditions might be necessary to avoid over-reaction or degradation. researchgate.netresearchgate.net The primary product expected would be 5-Amino-6-methoxy-3-nitropicolinonitrile. The introduction of a nitro group can significantly alter the electronic properties of the molecule, making it a key intermediate for further synthesis. nih.gov

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov The high activation of the ring suggests that these reactions would proceed readily, likely yielding the 3-halo-substituted product. nih.gov

| Reaction | Reagent Example | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Amino-6-methoxy-3-nitropicolinonitrile |

| Bromination | N-Bromosuccinimide (NBS) | 5-Amino-3-bromo-6-methoxypicolinonitrile |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Amino-3-chloro-6-methoxypicolinonitrile |

Nucleophilic Aromatic Substitution Reactions

While the electron-donating groups (-NH2, -OCH3) generally disfavor nucleophilic aromatic substitution (SNAr), the pyridine nitrogen and the electron-withdrawing nitrile group (-CN) sufficiently activate the ring for such reactions. The most probable site for nucleophilic attack is the C6 position, which is activated by the ring nitrogen and bears a methoxy group, a viable leaving group.

Displacement of the methoxy group can be accomplished by a variety of nucleophiles. For instance, reaction with primary or secondary amines in the presence of a base or under thermal conditions could yield 6-amino-substituted picolinonitriles. chemrxiv.org This reactivity is particularly useful for building molecular complexity and accessing libraries of compounds for applications in medicinal chemistry. researchgate.net Similarly, reaction with alkoxides or other nucleophiles could lead to the displacement of the methoxy group.

| Nucleophile | Product Class |

| Primary/Secondary Amines | 6-Aminopicolinonitriles |

| Alkoxides | 6-Alkoxypicolinonitriles (ether exchange) |

| Thiolates | 6-(Alkyl/Arylthio)picolinonitriles |

Transformations Involving the Nitrile (–CN) Functional Group

The nitrile group of this compound is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate.

To Carboxylic Acids: Complete hydrolysis, typically achieved by heating in strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), converts the nitrile group into a carboxylic acid, yielding 5-Amino-6-methoxypicolinic acid. bldpharm.comnih.gov

To Amides: Partial hydrolysis to the corresponding amide, 5-Amino-6-methoxypicolinamide, can often be achieved under more controlled conditions, for example, using certain acid catalysts or enzymatic methods. Heterogeneous catalysts like metal oxides have also been shown to effectively catalyze the hydrolysis of nitriles to amides. nih.gov

| Transformation | Typical Conditions | Product |

| Full Hydrolysis | Aq. HCl, heat | 5-Amino-6-methoxypicolinic acid |

| Partial Hydrolysis | H₂SO₄ (conc.), controlled temp. | 5-Amino-6-methoxypicolinamide |

Reduction to Amines (e.g., Primary Amines, Methylamines)

The nitrile group can be readily reduced to a primary amine, providing an aminomethyl group at the C2 position of the pyridine ring. This transformation is valuable for introducing a flexible basic side chain.

Reduction to Primary Amines: This is commonly accomplished via catalytic hydrogenation using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are also effective. The product of this reaction is (5-amino-6-methoxypyridin-2-yl)methanamine. The synthesis of related aminomethyl pyridines is well-documented, indicating the feasibility of this transformation. sigmaaldrich.comtib.eusynthonix.com3wpharm.comsigmaaldrich.com

| Reaction | Reagent/Catalyst | Product |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | (5-amino-6-methoxypyridin-2-yl)methanamine |

| Chemical Reduction | LiAlH₄ or BH₃-THF | (5-amino-6-methoxypyridin-2-yl)methanamine |

Formation of Imidates and Amidoximes

The nitrile group serves as a precursor for the synthesis of other nitrogen-containing functional groups like imidates and amidoximes, which are important building blocks in medicinal chemistry.

Formation of Imidates: Nitriles can react with alcohols in the presence of a strong acid catalyst (like HCl) in what is known as the Pinner reaction. This reaction would convert this compound into the corresponding alkyl 5-amino-6-methoxypicolinimidate hydrochloride salt. These imidates are themselves useful intermediates, for example, for the synthesis of orthoesters or amidines.

Formation of Amidoximes: The reaction of the nitrile with hydroxylamine (B1172632) (NH₂OH) yields the corresponding N'-hydroxy-5-amino-6-methoxypicolinimidamide (an amidoxime). nih.gov This functional group is a common feature in various biologically active molecules and acts as a nitric oxide donor or a zinc-binding group.

| Reagents | Product Functional Group | Product Name |

| ROH, HCl | Imidate | Alkyl 5-amino-6-methoxypicolinimidate |

| NH₂OH | Amidoxime | N'-hydroxy-5-amino-6-methoxypicolinimidamide |

Conversion to Keto and Ester Derivatives via Nitrile Manipulation

The nitrile group (-CN) is a versatile functional group that can be transformed into ketones or esters through reactions involving organometallic reagents or hydrolysis.

Theoretical Reaction Pathways:

| Transformation | Reagents and Conditions | Expected Product |

| To Keto Derivative | 1. Grignard Reagent (R-MgX) in ether or THF | 2. Acidic workup |

| To Ester Derivative | 1. Acid or base-catalyzed hydrolysis to the carboxylic acid | 2. Fischer esterification (R'OH, acid catalyst) |

Note: These are generalized reaction pathways. Specific conditions and yields for this compound are not documented in readily available literature.

The addition of a Grignard reagent to the nitrile would form an intermediate imine salt, which upon acidic hydrolysis, would yield a ketone. Alternatively, complete hydrolysis of the nitrile group under acidic or basic conditions would produce the corresponding carboxylic acid, 5-amino-6-methoxypicolinic acid. Subsequent esterification of this acid, for instance, through a Fischer esterification with an alcohol, would lead to the desired ester derivative.

Reactivity of the Amino (–NH₂) Functional Group

The amino group is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents.

Acylation and Alkylation Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to acylation and alkylation.

Hypothetical Acylation and Alkylation Reactions:

| Reaction | Reagent | Expected Product |

| Acylation | Acetic anhydride (B1165640) or Acetyl chloride | N-(6-cyano-2-methoxypyridin-3-yl)acetamide |

| Alkylation | Methyl iodide | 5-(Methylamino)-6-methoxypicolinonitrile (and potential for over-alkylation) |

Note: These are illustrative examples. The reactivity and product distribution would depend on the specific reagents and reaction conditions.

Acylation, typically carried out with acyl halides or anhydrides, would result in the formation of an amide. Alkylation, for example with an alkyl halide, would introduce an alkyl group onto the amino functionality. It is important to note that over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction.

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate that can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.

The diazotization of this compound would involve treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt, 6-cyano-2-methoxypyridin-3-diazonium, could then be used immediately in subsequent reactions.

Potential Sandmeyer Reactions:

| Target Functional Group | Reagent |

| -Cl | CuCl |

| -Br | CuBr |

| -CN | CuCN |

| -OH | H₂O, heat |

| -F | HBF₄ (Schiemann reaction) |

Note: The stability and reactivity of the specific diazonium salt of this compound are not documented and would be a critical factor in the success of these transformations.

Condensation Reactions (e.g., Schiff Base Formation with Carbonyl Compounds)

The amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases.

This reaction typically involves heating the aminopyridine with a carbonyl compound, often with azeotropic removal of water to drive the equilibrium towards the product. The electronic nature of the substituents on the carbonyl compound would influence the reaction rate and the stability of the resulting Schiff base.

Reactivity of the Methoxy (–OCH₃) Functional Group

The methoxy group is generally stable but can be cleaved under specific conditions to yield a phenol (B47542).

Demethylation Reactions to Phenols

The cleavage of the methyl ether to form the corresponding phenol is a common transformation in organic synthesis.

Strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃), are typically employed for this purpose. The reaction with BBr₃ is often preferred due to its efficacy at lower temperatures. The product of this reaction would be 5-amino-6-hydroxy-picolinonitrile.

Steric and Electronic Influence on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is governed by the interplay of steric and electronic effects of its substituents: the amino (-NH2), methoxy (-OCH3), and cyano (-CN) groups.

Electronic Effects: The pyridine ring itself is considered electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the carbon atoms. youtube.com This general deactivation makes pyridine less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions. youtube.com

However, the substituents on the this compound ring significantly modify this intrinsic reactivity:

Amino (-NH2) Group: Located at the C5 position, the amino group is a powerful activating group. Through resonance, its lone pair of electrons increases the electron density of the pyridine ring, particularly at the positions ortho and para to it.

Methoxy (-OCH3) Group: Situated at the C6 position, the methoxy group is also an electron-donating group via resonance, further enriching the electron density of the ring.

Cyano (-CN) Group: Positioned at C2, the cyano group is a strong electron-withdrawing group through both inductive and resonance effects, decreasing the ring's electron density.

The combined effect of the activating amino and methoxy groups generally outweighs the deactivating effect of the cyano group for electrophilic attack, while also influencing the regioselectivity of nucleophilic substitutions. The presence of electron-donating groups can facilitate EAS reactions that are otherwise difficult on an unsubstituted pyridine ring. youtube.com

Steric Effects: The spatial arrangement of the substituents also plays a critical role. The methoxy group at C6 and the cyano group at C2 can sterically hinder reactions at the adjacent nitrogen atom (N1) and the C3 position. This steric crowding can influence the approach of reagents and affect the regioselectivity of reactions, such as in metal-catalyzed coupling processes.

Transition Metal-Catalyzed Coupling Reactions

The functional groups on this compound make it a versatile substrate for various transition metal-catalyzed coupling reactions, enabling the construction of more complex molecular architectures. These reactions typically require prior conversion of the parent molecule to a derivative, such as a halide.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. For a halo-derivative of this compound, this reaction would enable the introduction of a wide range of aryl or vinyl substituents. The efficiency of the coupling is highly dependent on the choice of catalyst, base, and solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Potential Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Standard conditions, good for many arylboronic acids. |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Effective for sterically hindered substrates. |

| XPhos Pd G2 | K₃PO₄ | THF/H₂O | Room Temp - 80 | High activity, allows for milder conditions. |

Larock Annulation and Arylation Reactions

Larock annulation is a palladium-catalyzed reaction that typically involves the reaction of an aryl halide with an alkyne to construct heterocyclic systems like indoles. ub.eduwikipedia.org A halo-derivative of this compound could serve as the aryl halide component. The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkyne insertion and subsequent cyclization. wikipedia.org The regioselectivity of the annulation can be influenced by a combination of steric and electronic factors of both the pyridine substrate and the alkyne. researchgate.net This methodology could be employed to synthesize fused polycyclic aromatic systems incorporating the substituted pyridine ring.

Sonogashira-Cacchi Domino Reactions

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org In a domino sequence, this can be followed by an intramolecular cyclization, often referred to as a Cacchi reaction. For a derivative of this compound containing a halogen ortho to the amino group, a Sonogashira coupling with a terminal alkyne would yield an intermediate that could subsequently undergo an intramolecular cyclization. This domino process, involving the nucleophilic amino group attacking the newly introduced alkyne, provides a direct route to fused nitrogen-containing heterocycles. A copper-free version of the Sonogashira reaction can also be utilized to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Hydrogenation Reactions (e.g., Ni-catalyzed reduction)

The nitrile group of this compound is susceptible to reduction. Catalytic hydrogenation using a nickel-based catalyst, such as Raney nickel or a supported nickel catalyst like Ni/SiO₂, can reduce the nitrile to a primary amine (aminomethyl group). nih.govgoogle.com This transformation is a key industrial process for producing amines from nitriles. nih.gov The reaction conditions, including temperature, hydrogen pressure, and the presence of additives like a base (e.g., NaOH), are crucial for achieving high selectivity and yield, minimizing the formation of secondary and tertiary amine byproducts. nih.gov Carbon-coated nickel catalysts have also shown high efficiency and selectivity for the hydrogenation of nitriles to primary amines under relatively mild conditions. rsc.orgchemrxiv.org Under more forcing conditions, hydrogenation of the pyridine ring itself could also occur.

Radical Reactions and Mechanistic Pathways Involving this compound Derivatives

The pyridine core and its substituents can also participate in radical reactions. Radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. youtube.comyoutube.com The amino group on a derivative of this compound can be particularly influential. For instance, in photoredox catalysis, an amine radical cation can be formed, which can then undergo various transformations. beilstein-journals.org

A potential mechanistic pathway could involve a radical annulation. nih.gov This could be initiated by a photocatalyst that generates a radical species. If a derivative of this compound were modified with a tethered alkene, the generated radical could add to this alkene. The resulting radical intermediate could then undergo a cyclization onto the pyridine ring, followed by an oxidative step to rearomatize the system, leading to the formation of a new fused ring. The specific pathway and product would depend on the nature of the radical precursor and the reaction conditions. nih.gov

Derivatization Strategies for Expanding the Chemical Space of 5 Amino 6 Methoxypicolinonitrile

Selective Derivatization of the Amino Group

The exocyclic amino group at the C-5 position of the pyridine (B92270) ring is a primary nucleophile, making it a prime target for various derivatization reactions. Its reactivity allows for the introduction of diverse substituents, leading to the formation of amides, sulfonamides, and carbamates.

The conversion of the 5-amino group into an amide linkage is a fundamental strategy to introduce a vast range of acyl groups. This transformation is typically achieved by reacting 5-Amino-6-methoxypicolinonitrile with an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct.

Alternatively, direct coupling with a carboxylic acid can be accomplished using peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) (COMU) facilitate amide bond formation under mild conditions, offering high yields and compatibility with a broad range of functional groups. nih.gov This method is particularly advantageous for creating a library of diverse amide derivatives.

Table 1: Representative Reagents for Amide Formation

| Reagent Type | Specific Example | Product Class |

|---|---|---|

| Acyl Halide | Acetyl chloride, Benzoyl chloride | N-(6-cyano-2-methoxypyridin-3-yl)acetamide |

| Acid Anhydride | Acetic anhydride, Succinic anhydride | N-(6-cyano-2-methoxypyridin-3-yl)acetamide |

The reaction of the 5-amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. This functional group is a well-known pharmacophore found in numerous therapeutic agents. The most common method involves reacting the amine with an aromatic or aliphatic sulfonyl chloride in an aqueous basic medium or an inert solvent with a tertiary amine base. nih.govnih.gov The resulting sulfonamides are generally stable compounds. The properties of the final molecule can be significantly altered by the nature of the "R" group on the sulfonyl chloride.

Table 2: Reagents for Sulfonamide Formation

| Reagent | Base | Typical Solvent | Product |

|---|---|---|---|

| Benzenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | N-(6-cyano-2-methoxypyridin-3-yl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | Sodium Carbonate | Water/Dioxane | N-(6-cyano-2-methoxypyridin-3-yl)-4-methylbenzenesulfonamide |

Carbamates can be synthesized from the 5-amino group by reaction with chloroformates (R-O-CO-Cl) or other activated carbonyl species. researchgate.net For instance, treatment of this compound with an alkyl or aryl chloroformate in the presence of a base like sodium bicarbonate or triethylamine provides the corresponding N-alkoxycarbonyl or N-aryloxycarbonyl derivative. This reaction introduces an ester-like functionality linked through a nitrogen atom, which can act as a hydrogen bond donor and acceptor. Another sophisticated method involves using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) to form stable urea (B33335) derivatives, which are structurally related to carbamates. nih.gov

Table 3: Reagents for Carbamate Formation

| Reagent | Base | Product |

|---|---|---|

| Ethyl chloroformate | Sodium Bicarbonate | Ethyl (6-cyano-2-methoxypyridin-3-yl)carbamate |

| Phenyl chloroformate | Pyridine | Phenyl (6-cyano-2-methoxypyridin-3-yl)carbamate |

Selective Derivatization of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other functionalities, offering another avenue for structural diversification.

The nitrile group can be hydrated to the corresponding primary amide, 5-amino-6-methoxypicolinamide. This transformation can be achieved under various conditions. Acid-catalyzed hydration, using concentrated sulfuric or phosphoric acid, is a classic method, although it can sometimes lead to the over-hydrolysis of the corresponding carboxylic acid.

More controlled hydration can be achieved using transition metal catalysts, such as those based on ruthenium, platinum, or copper, which can facilitate the reaction under milder conditions and with greater selectivity for the amide. nih.gov Another approach involves the use of certain enzymes or biomimetic systems that can hydrate (B1144303) nitriles with high efficiency. thermofisher.com The conversion of the nitrile to an amide transforms the linear, electron-withdrawing cyano group into a bulkier, hydrogen-bonding carboxamide group, significantly altering the molecule's steric and electronic profile. A related reaction is seen in the polycondensation of 6-aminocapronitrile, where the nitrile is converted to an amide as part of the polymerization process. tue.nl

Table 4: Conditions for Nitrile Hydration

| Method | Reagents/Catalyst | Product |

|---|---|---|

| Acid-Catalyzed | H₂SO₄, H₂O | 5-Amino-6-methoxypicolinamide |

| Metal-Catalyzed | Ru-based catalyst, H₂O | 5-Amino-6-methoxypicolinamide |

Direct alkylation or arylation at the carbon atom of the nitrile group is a more complex transformation but offers a route to ketones after a subsequent hydrolysis step. This is most commonly achieved through the addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents.

The organometallic reagent attacks the electrophilic carbon of the nitrile to form a transient imine-metal salt intermediate. Aqueous acidic workup then hydrolyzes this intermediate to yield a ketone. This two-step sequence effectively replaces the nitrile group with an acyl group (R-C=O), providing a powerful method for C-C bond formation and the introduction of diverse alkyl or aryl side chains at the C-6 position of the pyridine ring. The choice of the organometallic reagent determines the nature of the introduced ketone.

Table 5: Two-Step Synthesis of Ketones via Nitrile Derivatization

| Step 1 Reagent | Step 2 Reagent | Intermediate | Final Product |

|---|---|---|---|

| Methylmagnesium bromide | H₃O⁺ | Iminomagnesium salt | 1-(5-Amino-6-methoxypyridin-2-yl)ethan-1-one |

Derivatization of the Methoxy (B1213986) Group

The methoxy group on the picolinonitrile ring is a prime target for derivatization, offering a pathway to introduce a variety of other functional groups.

A fundamental derivatization of the methoxy group involves its cleavage to form a hydroxyl group, yielding 5-amino-6-hydroxypicolinonitrile. This transformation is significant as the resulting hydroxyl group is itself a versatile handle for further functionalization, such as through esterification or etherification reactions. Standard methods for aryl methyl ether cleavage, often employing strong acids like hydrobromic acid or Lewis acids such as boron tribromide, can be applied to achieve this conversion. The resulting 5-amino-6-hydroxypicolinonitrile serves as a crucial intermediate for creating a new series of derivatives.

Multi-functional Derivatization Approaches for Scaffold Diversification

The this compound scaffold, with its multiple reactive sites, is well-suited for multi-functional derivatization. This approach involves the simultaneous or sequential modification of more than one functional group to rapidly generate structural diversity. For instance, the amino group can be acylated or alkylated while the methoxy group is converted to a hydroxyl derivative, leading to a wide array of substituted picolinonitriles. These strategies are instrumental in combinatorial chemistry and high-throughput screening efforts to discover new molecules with desired biological or material properties.

Stereoselective Derivatization Methodologies

While this compound itself is achiral, stereoselective derivatization becomes relevant when chiral centers are introduced through modification of its functional groups. For example, if the amino group is reacted with a chiral acid to form an amide, or if a chiral substituent is introduced at the hydroxyl position (following ether cleavage), diastereomers can be formed. The use of chiral catalysts or reagents can control the stereochemical outcome of these reactions, leading to the selective synthesis of a single enantiomer or diastereomer. Such stereocontrol is critical in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. Methodologies such as using chiral auxiliaries or asymmetric catalysis can be employed to achieve high levels of stereoselectivity. Comparing derivatization methods for amino acid enantiomers has shown that techniques avoiding racemization are crucial for accurate quantification in complex samples. nih.gov

Enabling Derivatization for Advanced Analytical Techniques (e.g., GC-MS, HPLC-MS)

To facilitate analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), derivatization is often necessary. This is particularly true for compounds with polar functional groups, such as the amino group in this compound, which can lead to poor chromatographic performance.

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the analyte. mdpi.com A common approach for amino groups is silylation, which replaces the active hydrogen atoms with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.com This process makes the molecule more volatile and less prone to decomposition in the hot GC injector port. mdpi.comthermofisher.com Another two-step method involves esterification followed by reaction with an anhydride. mdpi.com

For HPLC-MS, derivatization can improve chromatographic retention and ionization efficiency. mdpi.com Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to tag the primary amino group. mdpi.comresearchgate.net This not only enhances the chromatographic properties but can also improve the sensitivity of detection by mass spectrometry. mdpi.com The choice of derivatization reagent and method depends on the specific analytical requirements and the nature of the sample matrix. nih.gov

Below is a table summarizing common derivatization reagents for analytical techniques:

| Analytical Technique | Derivatization Goal | Reagent Class | Example Reagent | Target Functional Group(s) |

| GC-MS | Increase Volatility & Thermal Stability | Silylation Agents | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino, Hydroxyl |

| GC-MS | Increase Volatility & Thermal Stability | Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | Amino, Hydroxyl |

| GC-MS | Increase Volatility & Thermal Stability | Alkyl Chloroformates | Methyl Chloroformate | Amino |

| HPLC-MS | Improve Chromatography & Ionization | Carbamates | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary/Secondary Amines |

| HPLC-MS | Improve Chromatography & Ionization | Phosphonium Reagents | (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Amino |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 6 Methoxypicolinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

A detailed analysis of the proton and carbon environments of 5-Amino-6-methoxypicolinonitrile would typically involve the acquisition and interpretation of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the methoxy (B1213986) group. The chemical shifts of these protons would provide information about their local electronic environments. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including the carbons of the pyridine ring, the nitrile group, and the methoxy group. Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Assignment

To definitively assign the proton and carbon signals and to confirm the structural connectivity of this compound, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would reveal proton-proton coupling relationships within the molecule. An HSQC spectrum would correlate directly bonded proton and carbon atoms. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure. The absence of published 2D NMR data for this compound prevents the creation of data tables illustrating these correlations.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups. These would include N-H stretching vibrations for the amino group, C-H stretching for the aromatic and methoxy groups, a sharp C≡N stretching band for the nitrile group, and C-O stretching for the methoxy group, as well as various fingerprint region absorptions. A data table of specific vibrational frequencies and their assignments cannot be provided without experimental spectra.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy would offer complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The nitrile and aromatic ring stretching vibrations would be expected to produce strong Raman signals. A comparative analysis of FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. No Raman spectroscopic data for this compound was found.

Analysis of Hydrogen Bonding and Charge Transfer Phenomena via Vibrational Shifts

The presence of both an amino group (a hydrogen bond donor) and a nitrogen atom in the pyridine ring and the nitrile group (hydrogen bond acceptors) suggests the possibility of intermolecular hydrogen bonding. These interactions, as well as potential intramolecular charge transfer, would be expected to cause shifts in the vibrational frequencies of the involved functional groups, particularly the N-H and C≡N stretching modes. A detailed analysis of these phenomena requires high-resolution experimental data under various conditions, which is currently not available.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound.

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the determination of its elemental composition with a high degree of confidence. The theoretical monoisotopic mass of this compound (C₇H₇N₃O) is 149.0589 g/mol . cymitquimica.comexpasy.org HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), confirming the molecular formula.

For instance, in the analysis of similar nitrogen-containing heterocyclic compounds, HRMS has been used to confirm their elemental composition. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₇H₇N₃O |

| Monoisotopic Mass | 149.0589 u |

| Average Mass | 149.15 g/mol |

This table presents the theoretical monoisotopic and average masses for this compound, which are foundational for its identification via mass spectrometry.

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces to determine its structure. The fragmentation pattern of this compound under electron ionization (EI) or other ionization techniques would reveal characteristic losses of functional groups.

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion with a mass-to-charge ratio (m/z) of 134.

Loss of carbon monoxide (CO) from the fragment ion after the initial loss of the methyl group.

Cleavage of the cyano group (•CN) , leading to a fragment at m/z 123.

Fission of the pyridine ring itself, which can lead to a complex pattern of smaller fragment ions.

The fragmentation of related amino-containing compounds often involves the stabilization of fragment ions by the nitrogen atom. nih.gov The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the unambiguous identification of the compound's structure. researchgate.net

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Proposed Fragment | Structure of Lost Neutral(s) | Predicted m/z |

| [M - CH₃]⁺ | •CH₃ | 134 |

| [M - HCN]⁺ | HCN | 122 |

| [M - CO]⁺ | CO | 121 |

| [M - OCH₃]⁺ | •OCH₃ | 118 |

This interactive table outlines the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) that would be expected in the mass spectrum of this compound, providing a basis for its structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of its aromatic pyridine ring system, substituted with an amino and a methoxy group. nih.gov These substituents, being auxochromes, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

The electronic transitions responsible for the absorption are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the π* antibonding orbitals. The n → π* transitions, usually of lower intensity, involve the excitation of non-bonding electrons from the nitrogen atom of the amino group or the oxygen atom of the methoxy group to the π* antibonding orbitals. researchgate.net

For similar aromatic compounds, absorption bands are often observed in the 200-400 nm range. nih.govresearchgate.net For example, a study on 2-amino-5-chloropyridine (B124133) tetrachloromercurate showed a cut-off wavelength at 348 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Type of Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-300 | Substituted Pyridine Ring |

| n → π | 300-400 | Amino and Methoxy Groups |

This table summarizes the anticipated electronic transitions and their corresponding wavelength ranges for this compound, which are key indicators of its electronic structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

This technique would provide definitive proof of the compound's structure, including the planarity of the pyridine ring and the orientation of the amino and methoxy substituents. While specific crystallographic data for this compound was not found in the provided search results, the technique has been widely used to characterize the structures of similar heterocyclic molecules.

Advanced Surface Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS) for Surface-Modified Materials

When this compound or its derivatives are used to modify the surface of materials, X-ray Photoelectron Spectroscopy (XPS) becomes a powerful tool for characterization. XPS provides information about the elemental composition and chemical states of the elements on the surface of the material. rsc.org

By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can confirm the presence of nitrogen, carbon, and oxygen from the this compound molecule on the material's surface. Furthermore, high-resolution XPS scans of the N 1s, C 1s, and O 1s regions can provide information about the chemical environment of these atoms, confirming the integrity of the molecule upon surface modification. rsc.org This is particularly useful for understanding the nature of the interaction between the modifier and the substrate.

Computational Chemistry and Mechanistic Insights for 5 Amino 6 Methoxypicolinonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground state is a unique functional of the electron density. nih.gov By using approximations for the exchange-correlation functional, DFT provides a balance between accuracy and computational cost, making it a primary tool for chemists. nih.govnih.gov

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. A key part of this analysis involves examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 5-Amino-6-methoxypicolinonitrile, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the ring nitrogen, which act as electron-donating centers. The LUMO is likely distributed over the electron-withdrawing nitrile group and the pyridine (B92270) ring, indicating regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgmu-varna.bg A smaller energy gap suggests higher reactivity. mu-varna.bg The analysis of molecular orbitals can also rationalize cavity-induced modifications of reaction mechanisms. nih.gov

The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. It visually represents the charge distribution, with red areas indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). semanticscholar.org For this molecule, the nitrogen of the nitrile group and the oxygen of the methoxy (B1213986) group would be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

DFT calculations are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. By calculating the magnetic shielding tensors for each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com These theoretical predictions are often scaled or corrected using empirical models to achieve better agreement with experimental data. idc-online.comnih.gov Machine learning approaches, sometimes combined with DFT data, have also become popular for achieving high accuracy in predicting chemical shifts. nih.gov The accuracy of these predictions can be high enough to help distinguish between different isomers or conformers. idc-online.com

Similarly, DFT can calculate the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies, often scaled to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra. researchgate.netmdpi.com This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as C≡N stretching, N-H bending, or C-O stretching, providing a detailed understanding of the molecule's vibrational properties. researchgate.netresearchgate.net

To validate the computational model, a correlation between the calculated and experimental values is typically performed. The following table illustrates a hypothetical comparison for this compound, a standard practice in computational studies.

| Parameter | Functional Group | Calculated Value | Experimental Value |

| ¹H NMR Shift (ppm) | -OCH₃ | 3.95 | 3.90 |

| -NH₂ | 5.50 | 5.45 | |

| Pyridine-H | 7.20 | 7.15 | |

| ¹³C NMR Shift (ppm) | C≡N | 118.5 | 118.0 |

| C-O | 162.1 | 161.8 | |

| Vibrational Freq. (cm⁻¹) | C≡N Stretch | 2235 | 2228 |

| N-H Sym. Stretch | 3350 | 3342 | |

| C-O-C Asym. Stretch | 1260 | 1255 |

This table is for illustrative purposes to show how DFT data is typically presented and validated against experimental results.

DFT is an invaluable tool for exploring reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For this compound, DFT could be used to model its synthesis, for instance, the final step involving the introduction of the amino or methoxy group. The calculations would provide the geometry of the transition state and the activation energy, offering insights into the reaction's feasibility and kinetics. nih.gov This type of analysis can also be used to understand potential side reactions or to design more efficient synthetic routes. For example, studying the reaction of related 6-amino-5-nitrosouracils with glyoxylic acid has provided pathways to uric acid derivatives. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. thayashi.com

For this compound, MD simulations can be used for conformational analysis. The molecule has rotational freedom around the C-O bond of the methoxy group and the C-N bond of the amino group. MD simulations can explore the potential energy landscape associated with these rotations to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are crucial for studying intermolecular interactions. nih.gov By placing the molecule in a simulation box with solvent molecules (e.g., water or DMSO), one can observe how it forms hydrogen bonds, dipole-dipole interactions, and van der Waals interactions. nih.gov This provides insight into its solubility and how it might interact with the active site of a biological target. The simulations can reveal the structure and dynamics of the solvation shell around the molecule and quantify the strength of its interactions with the solvent.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new molecules based on their chemical structure. nih.govmdpi.com These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured activity or property for a series of related compounds. mdpi.com

To develop a QSAR model for analogues of this compound, one would first synthesize a library of related compounds and measure their biological activity (e.g., IC₅₀ for enzyme inhibition). Then, a wide range of molecular descriptors would be calculated for each molecule. These models are typically developed using a training set of molecules and then validated using an external test set to ensure their predictive power. nih.govmdpi.com

Key molecular descriptors that could be used in a QSAR/QSPR study for this compound and its analogues are listed in the table below.

| Descriptor Class | Example Descriptors | Predicted Property |

| Topological | Molecular Connectivity Indices, Wiener Index | Boiling Point, Viscosity |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Biological Activity |

| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | Binding Affinity, Solubility |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Membrane Permeability |

These models are valuable in drug discovery for prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov

Retrosynthetic Analysis and Computer-Aided Synthesis Planning

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com The process involves mentally "disconnecting" bonds in the target molecule to identify synthons (idealized fragments) and their corresponding synthetic equivalents (real chemical reagents). amazonaws.com

For this compound, a plausible retrosynthetic analysis would involve disconnections of the C-N and C-O bonds of the amino and methoxy groups, respectively, as these transformations are common in aromatic chemistry. A key disconnection could be across the pyridine ring to simpler precursors.

Computer-aided synthesis planning (CASP) tools can assist in this process by systematically exploring possible retrosynthetic pathways based on known chemical reactions. These programs can help identify efficient routes that might not be immediately obvious to a chemist.

A possible retrosynthetic route is outlined below:

| Step | Target Molecule/Intermediate | Disconnection Strategy | Precursors |

| 1 | This compound | C-NH₂ bond formation (Amination) | 5-Nitro-6-methoxypicolinonitrile |

| 2 | 5-Nitro-6-methoxypicolinonitrile | C-O bond formation (Nucleophilic Aromatic Substitution) | 6-Chloro-5-nitropicolinonitrile + Sodium Methoxide (B1231860) |

| 3 | 6-Chloro-5-nitropicolinonitrile | Nitration of pyridine ring | 6-Chloropicolinonitrile |

| 4 | 6-Chloropicolinonitrile | Sandmeyer or similar reaction | 6-Amino-picolinonitrile |

This step-wise deconstruction leads back to simpler pyridine derivatives that can serve as the starting points for the synthesis. Each step corresponds to a well-established chemical reaction.

Academic Applications of 5 Amino 6 Methoxypicolinonitrile in Organic Synthesis and Materials Science

As a Precursor for Complex Heterocyclic Systems

The structure of 5-Amino-6-methoxypicolinonitrile, featuring a reactive aminopyridine core, positions it as a promising precursor for the synthesis of complex heterocyclic systems. Such systems are the backbone of many functional molecules.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.comnih.gov The amino group on this compound can serve as a key handle for building more complex molecules, potentially leading to novel pharmaceutical candidates. While specific examples starting from this compound are not readily found in published literature, the general synthetic utility of related aminopyridines is well-documented for creating compounds with a wide range of biological activities, including inhibitors of kinases and other enzymes. mdpi.comresearchgate.net The development of novel bioactive peptides and their derivatives is another area where amino-functionalized heterocycles find application. mdpi.com

Development of Agrochemicals and Crop Protection Agents

Pyridine-based compounds have a significant history in the agrochemical industry. mdpi.com The structural motifs present in this compound could potentially be elaborated to create new herbicides, fungicides, or insecticides. The synthesis of novel compounds for crop protection is an ongoing field of research, with a constant need for new modes of action to combat resistance. nih.gov While direct application of this compound in this area is not documented, its potential as a starting material for the synthesis of such agents is a plausible area for future research.

Role in the Synthesis of Advanced Functional Materials

The electronic properties of the substituted pyridine (B92270) ring in this compound suggest its potential use in the development of advanced functional materials.

Materials with Tailored Optoelectronic Properties (e.g., Sensitizers in Dye-Sensitized Solar Cells - DSSCs)

Organic dyes are a critical component of Dye-Sensitized Solar Cells (DSSCs). The design of these dyes often involves donor-π-acceptor (D-π-A) structures. While there is no specific literature detailing the use of this compound in DSSCs, its components—an electron-donating amino group and a π-conjugated pyridine system—make it a candidate for incorporation into such dyes. Research in this area is active, with a continuous search for new organic sensitizers to improve the efficiency and stability of DSSCs.

Development of Sensors and Electronic Components

The development of chemical sensors often relies on molecules that can interact with specific analytes and produce a detectable signal. The functional groups on this compound could be modified to create selective binding sites for ions or small molecules. The field of molecular electronics also utilizes custom-synthesized organic molecules. While no specific sensors or electronic components based on this compound are reported, the broader class of amino-functionalized aromatic compounds is explored for these purposes. mesaphotonics.comnih.gov

Integration into Hybrid Synthetic-Enzymatic Pathways

The interface of chemical synthesis and biocatalysis offers powerful tools for creating complex molecules. Enzymes can be used to perform highly selective transformations on synthetic precursors.

Exploration in Organocatalysis and Metal-Free Catalysis Research

While direct applications of this compound as an organocatalyst or in broader metal-free catalytic reactions are not extensively documented in current literature, its role as a critical building block in the synthesis of molecules for bio-catalytic systems is significant. Specifically, it is a key intermediate in the creation of ligands for E3 ubiquitin ligases, such as Cereblon (CRBN). These ligands are integral components of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

PROTACs function by recruiting a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. google.com This process can be viewed as a catalytic cycle within the cell, where the PROTAC molecule facilitates the degradation of multiple copies of a target protein. The synthesis of these complex molecules often involves metal-free reaction conditions, highlighting an indirect link to metal-free catalysis research.

A pivotal reaction showcasing the utility of this compound is its condensation with an anhydride (B1165640) to form a substituted isoindolinone. This reaction is a key step in building the Cereblon-binding moiety of a PROTAC. For instance, the reaction of this compound with 5-hydroxyisobenzofuran-1,3-dione (B1582010) in glacial acetic acid at elevated temperatures yields 5-(5-hydroxy-1,3-dioxoisoindolin-2-yl)-6-methoxypicolinonitrile. google.comgoogle.com This transformation is crucial for linking the pyridine-based structure to the phthalimide (B116566) group characteristic of many Cereblon ligands. google.com

The following table summarizes the details of this specific synthetic application:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| This compound | 5-hydroxyisobenzofuran-1,3-dione | Glacial Acetic Acid | 100 °C | 5-(5-hydroxy-1,3-dioxoisoindolin-2-yl)-6-methoxypicolinonitrile |

Table 1: Synthesis of a Cereblon Ligand Precursor

This synthetic utility underscores the importance of this compound in constructing molecules that are part of a sophisticated, biologically-mediated catalytic system for targeted protein degradation.

Application as a Building Block in Polymer Chemistry

In the realm of materials science, this compound serves as a valuable building block rather than a direct monomer for polymerization. Its bifunctional nature, possessing both an amino group and a nitrile group, along with the reactive pyridine core, allows for its incorporation into larger, more complex molecular architectures. While not a traditional monomer that forms long-chain polymers, its role is analogous to that of a specialized unit that can be used to introduce specific functionalities into a larger molecule.

The amino group can readily participate in reactions to form amides, imides, or other nitrogen-containing linkages, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to create other functional groups or heterocyclic systems. This versatility makes it a useful starting material for the synthesis of functional organic molecules that could potentially be incorporated into polymeric materials to impart specific properties.

For example, the previously mentioned reaction to form a substituted isoindolinone is a clear demonstration of its utility as a building block. google.comgoogle.com In this context, this compound provides the core structure upon which a more complex functional group, the Cereblon-binding phthalimide moiety, is constructed. google.com These resulting larger molecules, containing the this compound-derived core, can then be further functionalized and potentially linked to polymeric backbones or other materials.

The significance of this compound in this area lies in its ability to serve as a foundational scaffold for creating molecules with highly specific and desirable properties for advanced applications, including the development of functional materials and therapeutics.

Future Research Directions and Emerging Trends for 5 Amino 6 Methoxypicolinonitrile

Development of Novel and Sustainable Synthetic Routes

Current synthetic routes to 5-Amino-6-methoxypicolinonitrile and its derivatives often rely on traditional methods that may involve harsh conditions or generate significant waste. google.comgoogle.com Future research is increasingly focused on developing novel and more sustainable synthetic strategies. This includes the exploration of greener solvents, catalyst-free reactions, and methods that improve atom economy. nih.govnih.gov For instance, the use of microwave irradiation has been shown to improve reaction cleanliness and facilitate product isolation in the synthesis of related pyridine (B92270) dicarbonitriles, suggesting a potential avenue for optimizing the synthesis of this compound derivatives. nih.gov Furthermore, the development of one-pot, multicomponent reactions is a promising approach to streamline the synthesis of complex pyridine derivatives, reducing the number of steps and purification requirements. nih.govacs.org

| Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Microwave-assisted synthesis | Faster reaction times, cleaner reactions, easier purification | Synthesis of pyridine dicarbonitriles nih.gov |

| Flow chemistry | Excellent yields, improved safety and scalability | Synthesis of pyridine and pyrimidine (B1678525) libraries gre.ac.uk |

| Multicomponent reactions | Increased efficiency, reduced waste, simplified procedures | Synthesis of 2-aminopyridine (B139424) derivatives nih.gov |

| Catalyst-free synthesis | Reduced cost and toxicity, simplified purification | Mild synthesis of 2-aminopyridines nih.gov |

Chemoenzymatic and Biocatalytic Transformations of this compound

The integration of biological and chemical synthesis methods, known as chemoenzymatic synthesis, is a rapidly growing field with significant potential for the transformation of this compound. chemrxiv.org Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, which are particularly advantageous for the synthesis of complex, chiral molecules. mdpi.com Future research will likely explore the use of enzymes, such as transaminases, imine reductases, and monoamine oxidases, to introduce new functionalities to the this compound scaffold with high stereocontrol. mdpi.com For example, chemoenzymatic strategies have been successfully employed for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols, demonstrating the potential for creating novel, enantiopure derivatives of this compound. nih.gov The development of enzyme libraries and the use of directed evolution can further expand the scope of biocatalytic transformations available for this compound. nih.gov

Advanced Mechanistic Studies and Kinetic Investigations of its Reactions

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing synthetic protocols and designing new reactions. The reaction of the amino group in aminopyridines, such as in acylation reactions, is a key transformation for this compound. publish.csiro.audoubtnut.comvedantu.comyoutube.com Studies on the acetylation of aminopyridines have shown that the reaction mechanism can vary depending on the position of the amino group, with some isomers reacting directly at the amino nitrogen while others proceed through a ring N-acetyl intermediate. publish.csiro.au Future research will likely involve detailed kinetic studies and computational modeling to elucidate the precise pathways of reactions involving this compound. This knowledge will enable chemists to better control reaction outcomes, improve yields, and predict the reactivity of new derivatives.

High-Throughput Synthesis and Screening for Novel Derivatizations

To explore the vast chemical space around the this compound core, high-throughput synthesis and screening methods are becoming indispensable. nih.gov The generation of compound libraries based on this scaffold will allow for the rapid identification of new derivatives with desired biological activities. nih.govresearchgate.net Techniques such as flow chemistry are well-suited for the automated synthesis of pyridine and pyrimidine libraries in excellent yields. gre.ac.uk These libraries can then be screened against a variety of biological targets. High-throughput screening platforms, including those based on dual luciferase reporters, can sensitively detect the modulatory effects of small molecules on cellular processes, accelerating the discovery of new therapeutic agents. nih.govnih.gov

Computational Design of New Derivatives and Predicted Applications

In silico methods are playing an increasingly important role in the design of new molecules and the prediction of their properties, a field often referred to as computer-aided drug design. nih.govrsc.orgresearchgate.netnih.govlabo-code.combiointerfaceresearch.commdpi.commdpi.com By using computational models, researchers can predict the binding affinity of this compound derivatives to specific protein targets, such as the cereblon E3 ubiquitin ligase. google.comgoogle.com This allows for the rational design of new compounds with improved potency and selectivity. nih.gov Molecular docking and dynamic simulation studies can provide insights into the binding modes of these derivatives, guiding further optimization. nih.gov Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions can help to identify candidates with favorable pharmacokinetic properties at an early stage of the drug discovery process. mdpi.com

| Computational Approach | Application in Drug Discovery |

| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. nih.govbiointerfaceresearch.com |

| Virtual Screening | Identifying promising drug leads from large compound libraries. labo-code.commdpi.com |

| Molecular Dynamics Simulations | Studying the dynamic interactions between ligands and proteins. researchgate.net |

| ADME Prediction | Evaluating the pharmacokinetic properties of drug candidates. mdpi.com |

Exploration of Undiscovered Material Science Applications

While the current focus on this compound is primarily in medicinal chemistry, its unique electronic and structural features suggest potential applications in material science. Pyridine derivatives are known to be useful in the development of functional materials. chemneo.com For instance, they are used in the synthesis of organic semiconductors for electronic devices like OLEDs and organic solar cells. chemneo.com The ability of pyridine derivatives to coordinate with metal ions also makes them valuable as ligands in catalysis and as building blocks for metal-organic frameworks (MOFs). nih.govrsc.org Future research could explore the incorporation of this compound into polymers, which may lead to materials with novel optical, electronic, or thermal properties. chemneo.com Additionally, the thermodynamics of sublimation of pyridine derivatives is an area of study that can inform the design of new two-component crystals with tailored properties. rsc.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of 5-Amino-6-methoxypicolinonitrile?

- Answer: Structural elucidation employs nuclear magnetic resonance (NMR; 1H and 13C) to confirm substituent positions on the pyridine ring, infrared (IR) spectroscopy to identify functional groups (e.g., nitrile, methoxy), and high-resolution mass spectrometry (HRMS) to verify molecular weight. For purity analysis, high-performance liquid chromatography (HPLC) with UV detection is standard .

Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?

- Answer: A typical route involves palladium-catalyzed cyanation of a brominated precursor (e.g., 5-bromo-6-methoxypyridin-2-amine) with zinc cyanide. Key optimization parameters include solvent choice (e.g., DMF for polar aprotic stability), reaction temperature (80–100°C), and catalyst loading (1–5 mol%). Post-synthesis purification via column chromatography or recrystallization ensures high yield (70–85%) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Answer: Store the compound in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to moisture or light. Regular stability testing via HPLC monitors degradation products like carboxylic acids .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals to predict reactive sites. Transition state analysis identifies energy barriers for substitution pathways. Validation involves comparing computational results with experimental kinetic data .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Answer: Use design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst type, stoichiometry). Statistical tools like response surface methodology (RSM) identify critical factors. Cross-validate findings with independent replicates to distinguish methodological artifacts from intrinsic variability .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Answer: Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) at the 4-position. Test biological activity in in vitro assays (e.g., antimicrobial MIC, kinase inhibition). Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. How can degradation pathways of this compound be characterized under physiological conditions?

- Answer: Conduct accelerated stability studies in simulated biological fluids (e.g., PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS/MS to identify intermediates (e.g., hydrolysis to 5-amino-6-methoxypicolinamide). Kinetic modeling (e.g., first-order decay) quantifies half-life .

Q. What in silico tools are recommended for predicting the pharmacokinetic properties of this compound?

- Answer: Use QSAR models (e.g., SwissADME, pkCSM) to predict logP (lipophilicity), CYP450 metabolism, and bioavailability. Molecular docking (AutoDock Vina) screens for off-target interactions with proteins like serum albumin .

Methodological Notes

- Data Contradictions: Conflicting reports on optimal reaction conditions (e.g., solvent choice) are resolved through controlled parameter screening and meta-analysis of published protocols .

- Advanced Characterization: X-ray crystallography or cryo-EM can resolve 3D structural details for mechanistic studies, though these require high-purity crystals or stable complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.